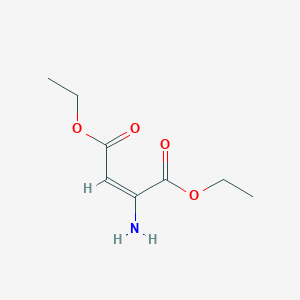

Diethyl 2-aminomaleate

Description

Academic Significance and Research Trajectory of Diethyl 2-aminomaleate

The study of enamines as synthetic intermediates has been a significant area of organic chemistry since the pioneering work of Gilbert Stork in the mid-20th century. nih.gov These compounds are recognized as effective nucleophiles, serving as neutral equivalents of enolates. jove.com Within this broader class, this compound holds specific academic and industrial interest as a building block for constructing nitrogen-containing heterocycles.

The research trajectory of this compound is particularly highlighted in patent literature from the late 1980s and early 1990s, where its application in the synthesis of pyridine (B92270) derivatives was established. google.com These pyridine compounds, specifically substituted pyridine-2,3-dicarboxylates, are valuable intermediates in the production of agrochemicals and pharmaceuticals. This documented utility underscores the compound's significance as a specialized reagent for accessing specific, high-value molecular scaffolds. While not as ubiquitously cited as other common reagents, its role in targeted synthetic pathways demonstrates its value in both industrial process chemistry and academic research focused on heterocyclic synthesis.

This compound as a Key Synthetic Intermediate

The primary application of this compound as a synthetic intermediate is in the construction of substituted pyridine rings. Its structure is well-suited for condensation reactions with α,β-unsaturated carbonyl compounds to form the pyridine core.

The table below outlines the specifics of this representative reaction.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Conditions | Product |

| This compound | 2-Ethylacrolein | Ethanol (B145695) | Acetic Acid | Reflux | Diethyl 5-ethylpyridine-2,3-dicarboxylate |

This table is based on synthetic procedures outlined in patent literature. google.com

Isomeric Considerations: Stereochemistry of this compound versus Diethyl 2-aminofumarate

An essential aspect of the chemistry of this compound is its stereochemistry. The carbon-carbon double bond is trisubstituted, leading to the existence of two geometric isomers: the maleate (B1232345) and the fumarate.

This compound is the (Z)-isomer, where the amino group and the ester group on the adjacent carbon are on the same side of the double bond.

Diethyl 2-aminofumarate is the (E)-isomer, where these groups are on opposite sides of the double bond.

The synthesis of both isomers has been documented, for instance, from the reaction of sodium diethyl oxaloacetate with ammonium (B1175870) chloride. dtic.mil The distinction between these isomers is critical as the spatial arrangement of the functional groups directly influences their reactivity and the stereochemical outcome of reactions.

In the (Z)-isomer (maleate), the proximity of the amino and ester groups can lead to intramolecular hydrogen bonding or specific steric interactions that lock the molecule into a particular conformation. This pre-organization can be advantageous in cyclization reactions, potentially lowering the activation energy for ring formation compared to the more extended conformation of the (E)-isomer (fumarate). The fixed cis relationship of the substituents in this compound can influence the stereochemistry of newly formed chiral centers in the product, a fundamental consideration in modern asymmetric synthesis. Conversely, the (E)-isomer, Diethyl 2-aminofumarate, may be favored in reactions where steric hindrance between reactants is a concern, or where a different transition state geometry is required. The choice between the Z or E isomer is therefore a crucial strategic decision in a synthetic plan, dictating the pathway and potential outcome of the reaction.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

diethyl (E)-2-aminobut-2-enedioate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5+ |

InChI Key |

FFZBMYDDXULOPW-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C(=O)OCC)/N |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 2 Aminomaleate and Its Derivatives

Direct Synthesis Approaches to Diethyl 2-aminomaleate

Direct synthesis methods provide efficient routes to this compound and related structures, often involving addition reactions or transformations of specifically functionalized precursors.

Dehydration of N-Hydroxyaspartate Derivatives to this compound

The synthesis of this compound through the dehydration of N-hydroxyaspartate derivatives is a theoretically plausible but not widely documented pathway in scientific literature. This approach would conceptually involve the elimination of water from an N-hydroxyaspartate precursor to form the enamine double bond. However, detailed experimental procedures or dedicated studies focusing on this specific transformation are not prominently reported.

Functionalized Diethyl Maleate (B1232345) Synthesis via Addition Reactions of Amines to Dialkyl Acetylenedicarboxylates

A well-established method for synthesizing the enamine core structure of this compound involves the conjugate addition of amines to dialkyl acetylenedicarboxylates. This reaction, a type of Michael addition, is a versatile route for producing a wide array of substituted enamines.

The reaction mechanism typically proceeds through the nucleophilic attack of an amine on one of the sp-hybridized carbons of the acetylenic ester. This initial addition results in a zwitterionic intermediate, which then undergoes proton transfer to yield the final, stable enamine product. The stereochemistry of the resulting alkene is often dependent on the reaction conditions and the nature of the reactants. For instance, the reaction of tertiary amines bearing an allylic substituent with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of 1-dimethylamino-2-allyl maleates. This transformation occurs via a proposed reversible formation of a zwitterion, followed by an intramolecular allyl transfer.

Formation of this compound as a Product in Complex Systems

Beyond direct synthesis, this compound derivatives can also emerge as products within more intricate reaction cascades, such as domino reactions, or be synthesized efficiently using modern energy sources like microwave irradiation.

This compound as a Side-Product in Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. In the course of synthesizing complex molecules like polysubstituted-2-pyridones through three-component domino reactions, derivatives such as Diethyl 2-((arylamino)methylene)malonates (DAMMs) have been identified as significant side-products. The formation of these stable enamine structures can sometimes compete with the main reaction pathway, depending on the substrates and conditions employed. This serendipitous formation highlights the thermodynamic stability of the enamine functionality present in this compound derivatives.

Microwave-Assisted Synthetic Protocols for Diethyl 2-((aryl(alkyl)amino)methylene)malonates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) is a prime example of a process that benefits significantly from microwave irradiation. organic-chemistry.org

Conventional synthesis of DAMMs often involves the thermal addition-elimination reaction over diethyl ethoxymethylenemalonate (DEEMM), which requires refluxing in solvents like ethanol (B145695) or toluene (B28343) for several hours at high temperatures (100–160 °C), affording yields in the range of 70–85%. organic-chemistry.org In contrast, microwave-assisted protocols can be completed in as little as 30 minutes at 150 °C, often under solvent-free conditions, and can produce high yields (>78%). organic-chemistry.org This efficiency is attributed to the selective and rapid heating of polar reactants by microwave irradiation. organic-chemistry.org

| Method | Conditions | Time | Yield | Reference |

| Conventional | Reflux in ethanol/toluene | 1–6 hours | 70–85% | organic-chemistry.org |

| Microwave-Assisted | 150 °C, Solvent-free | 30 minutes | >78% | organic-chemistry.org |

Catalytic Strategies in this compound Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of enamine synthesis. Various catalytic systems, primarily based on transition metals, have been developed for the formation of C-N bonds, which is central to the synthesis of this compound and its analogues.

Metal-catalyzed reactions have been shown to provide superior yields in the synthesis of DAMMs, with some methods achieving yields greater than 95%. organic-chemistry.org Palladium-based catalysts, for example, are widely used for coupling vinyl bromides with a variety of amines to produce enamines at room temperature. organic-chemistry.org Systems employing Palladium(II) acetate (B1210297) [Pd(OAc)2] with specialized ligands can effectively couple a broad range of aryl bromides and chlorides with amines. organic-chemistry.org

Other transition metals have also been successfully employed. Copper-catalyzed systems, such as those using copper(II) fluoride (B91410) (CuF2), are effective for the N-vinylation of amides. organic-chemistry.org Furthermore, Nickel-hydride (NiH) catalyzed strategies allow for the hydroamidation of alkynes, providing convenient access to synthetically useful enamides. organic-chemistry.org These catalytic approaches offer milder reaction conditions and broader substrate scope compared to non-catalytic methods, making them highly valuable for the synthesis of complex this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the development of solvent-free reaction conditions, the use of eco-friendly catalysts, improving atom economy, and exploring the potential of renewable feedstocks and biocatalytic methods.

One promising green approach involves the solvent-free, microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates, which are structurally analogous to this compound. This method highlights the potential for conducting reactions without the need for volatile organic solvents, which are often toxic and contribute to environmental pollution. Microwave irradiation can also lead to significantly shorter reaction times and improved energy efficiency compared to conventional heating methods.

The synthesis of a potential precursor, diethyl aminomalonate hydrochloride, has been achieved through catalytic hydrogenation. This method avoids the use of zinc powder for reduction, thereby preventing the formation of waste residues and acids. The use of catalytic processes is a cornerstone of green chemistry, as it allows for the use of small amounts of catalyst to generate large quantities of product, minimizing waste.

The synthesis of related β-enaminoesters has been successfully carried out using environmentally benign and inexpensive catalysts such as acetic acid. Furthermore, solvent-free conditions for these syntheses have been explored, often in conjunction with microwave irradiation or the use of solid-supported catalysts. These approaches significantly reduce the environmental footprint of the synthesis by eliminating solvent waste and often allowing for easier product isolation and catalyst recycling.

While specific data on the atom economy for the green synthesis of this compound is not extensively reported, the principles of atom economy favor addition and rearrangement reactions over substitutions and eliminations, as the former incorporate a greater proportion of the reactant atoms into the final product. The synthesis of enamines from β-dicarbonyl compounds and amines, a common route to compounds like this compound, is inherently an addition-elimination reaction. Optimizing this process to minimize byproducts is a key aspect of applying green chemistry principles.

The exploration of renewable feedstocks for the synthesis of this compound precursors is an emerging area of research. While direct pathways are not yet established, the broader field of green chemistry is actively investigating the conversion of biomass into valuable chemical intermediates.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic routes to this compound are not yet well-documented, the use of enzymes for the synthesis of chiral amines and other functional groups is a rapidly developing field with the potential for future application in the synthesis of this compound and its derivatives.

Interactive Data Table: Comparison of Synthetic Methodologies for β-Enaminoester Synthesis

| Methodology | Catalyst | Solvent | Conditions | Yield (%) | Green Advantages |

| Conventional | None | Toluene | Reflux | Moderate | - |

| Microwave-assisted | None | Solvent-free | Microwave Irradiation | High | Solvent-free, reduced reaction time, energy efficient. |

| Catalytic | Acetic Acid | Solvent-free | Ultrasound | Good | Inexpensive and benign catalyst, solvent-free. |

| Catalytic Hydrogenation (for precursor) | Nickel-containing catalyst | Ethanol | 40-50°C, 1.0-2.0 MPa H₂ | 91% (for hydrochloride salt) | Avoids hazardous reducing agents and waste. |

Reactivity and Transformation Pathways of Diethyl 2 Aminomaleate in Organic Synthesis

Nucleophilic and Electrophilic Reactivity of Diethyl 2-aminomaleate

The chemical behavior of this compound is governed by its dual reactivity, possessing both nucleophilic and electrophilic centers within its structure.

Nucleophilic Character : The primary amino group (-NH₂) contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophilic site. This allows the molecule to react with various electrophiles. The nucleophilicity of the amino group is central to many of its cyclization reactions, where it can attack carbonyl groups or other electrophilic centers to initiate ring formation.

Electrophilic Character : The carbon-carbon double bond is electron-deficient due to the presence of two adjacent electron-withdrawing ethyl ester groups (-COOEt). This configuration makes the molecule an excellent Michael acceptor. wordpress.com In a Michael addition reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to 1,4-conjugate addition. wordpress.com This electrophilic nature is crucial for reactions where carbon-carbon or carbon-heteroatom bonds are formed at the maleate (B1232345) backbone.

This combination of a nucleophilic amino group and an electrophilic α,β-unsaturated system allows this compound to react with itself or other molecules in complex, multi-step sequences, leading to the synthesis of diverse and complex molecular architectures.

Cyclization Reactions Involving this compound

The inherent dual reactivity of this compound makes it an ideal substrate for a variety of cyclization reactions, which are fundamental to the synthesis of heterocyclic compounds. These transformations leverage the molecule's structure to efficiently construct five- and six-membered rings containing nitrogen and other heteroatoms.

This compound and its close chemical relatives, such as diethyl aminomalonate, are established precursors for the synthesis of nitrogen-containing heterocycles like pyrroles. A notable method is the Fischer-Fink variant of the Knorr pyrrole (B145914) synthesis. In this type of reaction, an aminomalonate condenses with a 1,3-diketone. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration, ultimately losing one of the ester groups to form the aromatic pyrrole ring. nih.gov This approach has been widely applied in the synthesis of porphyrins and other complex pyrrolic structures. Another documented pathway involves the cycloaddition of acylethynylpyrroles with diethyl aminomalonate hydrochloride to generate functionalized 2,3′-bipyrroles. clockss.org

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be achieved using this compound derivatives. A key example is the use of this compound in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.govscialert.net Research has shown that thermal dehydration of this compound can generate reactive intermediates that subsequently participate in [4+2] cycloaddition reactions. For instance, the reaction with imidazole-2-thiones in dichloroethane at elevated temperatures (80–84°C) produces spiro-thioimidazole cycloadducts. nih.govnih.govresearchgate.netnii.ac.jp This transformation represents a formal annulation process where a new heterocyclic ring is fused to the imidazole-2-thione core in a spirocyclic fashion.

While direct pyrolytic cyclization of this compound to form quinoline (B57606) derivatives is not a commonly cited pathway in the literature, closely related transformations under different conditions are well-established. A relevant and powerful method for synthesizing the core quinoline structure involves the oxidative cyclization of N-aryl malonate derivatives. This process highlights a feasible route to the quinoline skeleton from precursors structurally similar to this compound, albeit through an oxidative rather than pyrolytic mechanism. For example, derivatives such as 2-(2-(arylamino)ethyl)malonates undergo efficient manganese(III)-based oxidative cyclization to yield tetrahydroquinolinedicarboxylates, which can then be converted to quinolines. nih.govresearchgate.net

This compound serves as a valuable C4 building block for the synthesis of substituted pyridines. Its structure is analogous to the intermediates in classic pyridine (B92270) syntheses like the Hantzsch or Bohlmann-Rahtz syntheses, which involve the condensation of enamines with dicarbonyl compounds. nih.govwikipedia.org A plausible pathway for pyridine formation involves the reaction of this compound (acting as the enamine component) with a 1,3-dicarbonyl compound. The initial reaction would likely be a Michael addition, followed by an intramolecular condensation of the amino group with one of the carbonyls, and subsequent dehydration and aromatization to yield a highly functionalized pyridine dicarboxylate. A specific method for creating Diethyl 2,3-Pyridine Dicarboxylates has been reported by Yamashita et al., underscoring the utility of aminomaleates in this context. researchgate.net

Oxidative cyclization provides a powerful strategy for constructing heterocyclic systems from derivatives of this compound. A prominent example is the manganese(III) acetate-mediated oxidative cyclization of diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonates. wikipedia.org This reaction proceeds via a 6-endo-trig cyclization, where a radical generated on the malonate moiety attacks the N-aryl ring, leading to the formation of 4,4-bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinones in excellent yields. wikipedia.org The reaction is effective for a range of N-aryl substituents, demonstrating its synthetic utility. wikipedia.org

| Entry | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4,4-Bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinone | 97 |

| 2 | 4-Methylphenyl | 4,4-Bis(ethoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone | 96 |

| 3 | 4-Methoxyphenyl | 4,4-Bis(ethoxycarbonyl)-6-methoxy-3,4-dihydro-2(1H)-quinolinone | 99 |

| 4 | 4-Chlorophenyl | 6-Chloro-4,4-bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinone | 98 |

| 5 | 3-Chlorophenyl | 7-Chloro-4,4-bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinone | 99 |

| 6 | 2-Methylphenyl | 4,4-Bis(ethoxycarbonyl)-8-methyl-3,4-dihydro-2(1H)-quinolinone | 99 |

This method represents an efficient pathway to the quinolinone core, a prevalent motif in pharmaceuticals and biologically active compounds.

Alpha-Functionalization of Enaminones Derived from this compound

Enaminones, including those derived from the acylation or transformation of this compound, are key intermediates whose reactivity can be precisely controlled. A significant area of research focuses on the functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group and part of the C=C double bond). This position is amenable to the formation of new bonds through various strategies, most notably through the direct activation of the C-H bond.

The direct functionalization of the α-C–H bond of enaminones to form new carbon-carbon bonds is a powerful, atom-economical strategy. beilstein-journals.org Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving these transformations. nih.govnih.govnih.gov

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been successfully employed to activate the α-C–H bond of enaminones, enabling annulation reactions with various coupling partners like alkynes, α-diazo-β-ketoesters, and 1,3-dienes. nih.govnih.govacs.org These processes typically proceed through a C-H activation/cyclization sequence, leading to the construction of complex polycyclic scaffolds such as naphthalenes, isocoumarins, and fluorenones. nih.govacs.orgacs.org The enaminone moiety often acts as an internal directing group, facilitating the regioselective C-H activation. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the direct arylation of the α-position (often referred to as the C5 position in cyclic enaminones) using aryl iodides or simple arenes. nih.govnih.gov These methods provide straightforward access to α-aryl enaminones, which are precursors to valuable motifs like 3-arylpiperidines. nih.gov Mechanistic studies suggest that the reaction can proceed via different pathways, such as a concerted metalation-deprotonation (CMD) or a carbopalladation pathway, with the regioselectivity being influenced by the electronic properties of the enaminone and the coupling partner. nih.govresearchgate.net

The table below summarizes representative catalyst systems used for C-C bond formation.

| Catalyst System | Coupling Partner | Product Type |

| [Cp*RhCl₂]₂ / AgNTf₂ | 1,3-Dienes | Fluorenones acs.org |

| Rh(III) complexes | Alkynes, α-diazo-β-ketoesters | Naphthalenes nih.govnih.gov |

| Palladium(II) acetate (B1210297) | Aryl Iodides | α-Aryl Enaminones nih.gov |

| Palladium(II) trifluoroacetate | Arenes | α-Aryl Enaminones nih.gov |

Beyond C-C bonds, the α-position of enaminones can be functionalized to form bonds with a variety of heteroatoms. These transformations are crucial for introducing functional groups that can modulate the biological and chemical properties of the resulting molecules.

C-S and C-Se Bond Formation: The introduction of sulfur or selenium at the α-carbon can be achieved through metal-free oxidative cross-coupling reactions. rsc.orgresearchgate.net For instance, using an oxidant like phenyliodine(III) diacetate (PIDA) in the presence of potassium thiocyanate (B1210189) (KSCN) or potassium selenocyanate (B1200272) (KSeCN) allows for efficient α-thiocyanation and α-selenocyanation, even in aqueous media. rsc.orgresearchgate.net Direct α-sulfenylation has also been developed using thiols in the presence of reagents like N-chlorosuccinimide (NCS), which generates a sulfenyl chloride intermediate for the reaction. nih.gov

C-X (Halogen) Bond Formation: Direct α-halogenation of enaminones provides access to valuable synthetic intermediates. One-pot methods for the synthesis of α-bromo and α-chloro enaminones have been developed, often proceeding without an external halogenating agent. researchgate.net

C-N Bond Formation: The formation of a C-N bond at the α-position can be accomplished through photochemical methods. For example, the reaction of silyl (B83357) enol ethers (derived from the corresponding keto-form of an enaminone) with iminoiodinanes under UV irradiation can lead to α-amino carbonyl compounds. rsc.org

C-F Bond Formation: The synthesis of fluorine-containing organic molecules is of great interest in medicinal chemistry. The α-position of enaminones has been successfully functionalized with fluorine-containing groups. This includes trifluoromethylation using reagents like the Langlois reagent (CF₃SO₂Na) and perfluoroalkyl sulfonylation, often proceeding through free-radical pathways. rsc.org

The following table outlines various methods for α-heteroatom bond formation.

| Bond Type | Reagents | Method |

| C-S / C-Se | KSCN or KSeCN / PIDA | Oxidative Thiocyanation/Selenocyanation rsc.orgresearchgate.net |

| C-S | Thiols / NCS | Cross-Dehydrogenative Coupling nih.gov |

| C-Br / C-Cl | 3-Bromopropenals / Acid Catalyst | One-pot Halogenation researchgate.net |

| C-N | Iminoiodinanes / UV Light | Photochemical Amination rsc.org |

| C-CF₃ | Langlois Reagent / Photocatalyst | Radical Trifluoromethylation rsc.org |

This compound in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov this compound is an excellent substrate for MCRs due to its combination of nucleophilic (amino group) and electrophilic (alkene) centers.

A significant advantage in modern organic synthesis is the ability to perform complex transformations without the need for a catalyst, which simplifies purification and reduces costs and environmental impact. semanticscholar.orgnih.gov this compound can participate in catalyst-free MCRs, primarily acting as a Michael acceptor. The inherent reactivity of the starting materials is sufficient to drive the reaction forward. For example, a catalyst-free, three-component reaction could involve an amine, an isothiocyanate, and an electron-deficient alkene like this compound. The reaction would likely proceed via the in situ formation of a thiourea, which then undergoes a conjugate addition to the maleate backbone. nih.gov Such reactions are often performed under neat (solvent-free) conditions or in green solvents. semanticscholar.org

The table below illustrates a representative catalyst-free MCR involving a maleate derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions |

| Amine | Isothiocyanate | This compound | Substituted Diethyl 2-(thioureido)succinate | Catalyst-free, Solvent-free or THF nih.gov |

| Malononitrile | Aldehyde | Ammonium (B1175870) Carbonate | 2-Aminopyridines (Illustrative Example) | Catalyst-free, Solvent-free semanticscholar.org |

Selective multiple MCRs involve the controlled, sequential execution of more than one MCR on a polyfunctional substrate to rapidly build molecular complexity. beilstein-journals.orgnih.govresearchgate.net Achieving selectivity is the critical challenge and relies on differentiating the reactivity of various functional groups within the substrate and intermediates. beilstein-journals.org

Several strategies can be employed to control the outcome of multiple MCRs:

Sequential Selectivity: This approach involves performing MCRs in a stepwise manner. After the first MCR, the product is subjected to a second, different MCR. beilstein-journals.org For instance, a molecule containing this compound and another reactive site could first undergo a reaction at the maleate moiety, and the resulting product could then be used in a subsequent Ugi or Passerini reaction. rsc.org

Innate Reactivity Differences: Selectivity can be achieved if a substrate contains two or more functional groups with inherently different reactivities. For example, a molecule with two different isocyanide groups (one aliphatic, one α-acidic) can be made to react selectively in one MCR, leaving the second isocyanide untouched for a subsequent transformation. beilstein-journals.org A similar principle could apply to a complex derivative of this compound.

Generation of New Functional Groups: The product of a first MCR can generate a new functional group that is the specific substrate for a second MCR, enabling a selective cascade. researchgate.net

These strategies allow for the controlled assembly of highly complex structures from simple starting materials, where a molecule like this compound could serve as a foundational component. beilstein-journals.orgnih.gov

Transformations to Aliphatic Amino Esters

The conversion of this compound into its saturated counterpart, a derivative of diethyl 2-aminosuccinate, is a key transformation that converts the planar, conjugated system into a flexible, chiral aliphatic structure. This is most commonly achieved through the reduction of the carbon-carbon double bond.

Catalytic hydrogenation is a highly effective method for this transformation. mdpi.commdpi.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a transition-metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

Copper-based catalysts (e.g., Cu/SiO₂) mdpi.com

The reaction saturates the double bond to yield Diethyl 2-aminosuccinate. As this process creates a new stereocenter, controlling the stereochemistry of the hydrogenation can be a synthetic goal, often achievable with chiral catalysts. Another pathway to saturated aliphatic amino esters involves 1,3-dipolar cycloaddition reactions. For example, the reaction of a nitrone with dimethyl maleate can produce an isoxazolidine, which can then be converted through reductive steps into a functionalized pyrrolidine, a cyclic aliphatic amino ester derivative. nih.gov

Mechanistic Investigations of Diethyl 2 Aminomaleate Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for Diethyl 2-aminomaleate primarily involves computational and experimental approaches to map the energetic landscape of a given transformation. Key reactions of this compound include cycloadditions and nucleophilic additions, driven by its electronic characteristics—namely, the electron-withdrawing nature of the two ester groups and the electron-donating amino group.

Cycloaddition Reactions: this compound can participate as a dienophile in Diels-Alder reactions. The mechanism of these [4+2] cycloaddition reactions is typically concerted, proceeding through a single, cyclic transition state. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in visualizing this transition state and calculating its energy, which corresponds to the activation barrier of the reaction. researchgate.netrsc.org The concerted nature means that the stereochemistry of the dienophile is retained in the product.

In the context of hetero-Diels-Alder reactions, this compound can react with heterodienes. The regioselectivity of these reactions is highly dependent on the electronic nature of both the diene and the dienophile, as well as reaction conditions. beilstein-journals.org For instance, in reactions with electron-rich dienes, an inverse-electron-demand Diels-Alder mechanism may be operative. DFT calculations have indicated that the electron-withdrawing ester groups in compounds like this compound lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating such reactions.

Nucleophilic Addition Reactions: The polarized carbon-carbon double bond in this compound, influenced by the adjacent ester and amino groups, is susceptible to nucleophilic attack. The mechanism of nucleophilic addition typically involves the attack of a nucleophile on one of the electrophilic carbons of the double bond. libretexts.org This initial attack leads to the formation of a carbanionic intermediate, which is stabilized by resonance involving the ester groups. Subsequent protonation of this intermediate yields the final addition product. libretexts.orgyoutube.com The reaction pathway, including the stability of the intermediate, can be significantly influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. youtube.com

Interactive Table: General Mechanistic Pathways of this compound

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Diels-Alder Cycloaddition | Concerted [4+2] cycloaddition via a cyclic transition state. | Frontier molecular orbital energies, steric hindrance, catalyst presence. |

| Nucleophilic Addition | 1. Nucleophilic attack on the C=C double bond. 2. Formation of a resonance-stabilized carbanionic intermediate. 3. Protonation of the intermediate. | Nucleophile strength, solvent polarity, temperature. |

Analysis of Intermediates and Transition States

The transient species formed during a chemical reaction, namely intermediates and transition states, are crucial for a complete understanding of the reaction mechanism. While transition states represent the highest energy point along the reaction coordinate, intermediates are local energy minima. researchgate.net

Transition States: In the Diels-Alder reactions of this compound, the transition state is a highly ordered, cyclic arrangement of the diene and the dienophile. researchgate.net Computational chemistry allows for the detailed geometric and electronic characterization of these transition states. researchgate.net For instance, calculations can reveal the extent of bond formation and breaking at the transition state, indicating whether the reaction is synchronous or asynchronous. An asynchronous transition state, where one new bond is more formed than the other, can be influenced by electronic or steric asymmetry in the reactants. researchgate.net

Interactive Table: Characteristics of Transient Species in this compound Reactions

| Transient Species | Reaction Type | Key Structural Features | Method of Analysis |

| Transition State | Diels-Alder Cycloaddition | Cyclic arrangement of diene and dienophile; partial bond formation. | Computational Modeling (DFT) |

| Intermediate | Nucleophilic Addition | Carbanion with charge delocalized over the ester groups. | Spectroscopic Methods, Computational Modeling |

Factors Influencing Regioselectivity and Stereoselectivity

The ability to control the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) is a central goal in organic synthesis.

Regioselectivity: In Diels-Alder reactions involving an unsymmetrical diene and this compound (which is itself unsymmetrical due to the amino group), two different regioisomers can potentially form. masterorganicchemistry.com The preferred outcome is largely governed by the electronic interactions between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa). youtube.com The alignment of the reactants that leads to the greatest orbital overlap and stabilization in the transition state will be favored. nih.gov Specifically, the reaction will favor the regioisomer that results from the alignment of the atoms with the largest coefficients in the respective frontier orbitals. youtube.com

Stereoselectivity: The stereoselectivity of Diels-Alder reactions is often dictated by the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially orient themselves "underneath" the diene in the transition state, leading to the endo product. youtube.com This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the dienophile's substituents and the p-orbitals of the diene at the C2 and C3 positions. youtube.com However, steric hindrance can sometimes favor the formation of the exo product. nih.gov

In nucleophilic addition reactions, the stereochemical outcome is determined by the direction of the nucleophile's attack on the planar double bond. If the substrate is chiral or if a chiral catalyst is used, one face of the molecule may be more accessible than the other, leading to a diastereoselective or enantioselective reaction. The nature of the nucleophile and the reaction conditions can also play a significant role in determining the stereoselectivity.

Interactive Table: Controlling Factors in Selective Reactions of this compound

| Selectivity | Reaction Type | Primary Influencing Factors |

| Regioselectivity | Diels-Alder Cycloaddition | Frontier molecular orbital interactions, electronic nature of substituents. |

| Stereoselectivity | Diels-Alder Cycloaddition | Secondary orbital interactions (endo rule), steric hindrance. |

| Stereoselectivity | Nucleophilic Addition | Steric approach control, presence of chiral auxiliaries or catalysts. |

Computational Chemistry Studies of Diethyl 2 Aminomaleate

Quantum Chemical Calculations (e.g., DFT) for Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the geometric and electronic properties of molecules like Diethyl 2-aminomaleate. DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), offer a good balance between computational cost and accuracy for organic molecules.

An optimized molecular structure of this compound can be obtained through geometry optimization calculations. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, the conjugation between the amino group and the α,β-unsaturated diester system is a key feature that influences its planarity and reactivity.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C=C Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.37 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| C=C-C Angle | ~122° |

| N-C=C Angle | ~125° |

| O=C-O Angle | ~124° |

| Note: These are representative values based on DFT calculations of similar enamino ester compounds. Specific calculated values for this compound may vary depending on the level of theory and basis set used. |

Beyond structural prediction, DFT calculations provide valuable information about the reactivity of this compound. The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

For this compound, the presence of electron-withdrawing ester groups has a significant impact on its electronic structure. DFT calculations have shown that these groups lower the LUMO energy of the molecule to approximately -1.8 eV. This low LUMO energy makes this compound a good electron acceptor and facilitates its participation in inverse electron-demand Diels-Alder reactions, where it acts as the dienophile.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Not available | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability, reactivity in cycloadditions |

| HOMO-LUMO Gap | Not available | Chemical reactivity and stability |

| Note: The LUMO energy is a reported value from DFT calculations. Other values are placeholders to illustrate the type of data obtained from such studies. |

Modeling of Reaction Pathways and Energy Profiles

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its behavior in cycloaddition reactions, where it is a common substrate. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates.

The modeling of a reaction pathway typically involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a Diels-Alder reaction involving this compound, the activation energy for the formation of the cycloadduct can be calculated.

Furthermore, computational models can predict the thermochemistry of the reaction, indicating whether the products are more or less stable than the reactants (i.e., whether the reaction is exothermic or endothermic). This is determined by calculating the change in enthalpy (ΔH) or Gibbs free energy (ΔG) for the reaction.

Table 3: Representative Energy Profile for a Diels-Alder Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Product | -10 to -20 |

| Note: These values are illustrative for a typical Diels-Alder reaction and are not specific to a particular reaction of this compound. The actual values would depend on the diene and reaction conditions. |

By comparing the energy profiles of different possible reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction. For instance, in reactions with unsymmetrical dienes, calculations can determine which regioisomer is favored by comparing the activation energies of the respective transition states.

Conformational Analysis and Electronic Structure Studies

The flexibility of the ethyl ester groups and the potential for rotation around the C-N bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them. This is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space of this compound. This involves rotating the rotatable bonds in a stepwise manner and calculating the energy at each step. The resulting potential energy surface reveals the low-energy conformations (local minima) and the transition states for their interconversion.

For enamino esters, the planarity of the N-C=C-C=O system is often favored due to conjugation, but steric hindrance from the ethyl groups may lead to non-planar conformations being more stable. The relative energies of the different conformers can be used to predict their populations at a given temperature.

Electronic structure studies, often performed in conjunction with conformational analysis, provide a deeper understanding of the electron distribution within the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and delocalization of electrons. For this compound, NBO analysis can quantify the extent of electron delocalization from the nitrogen lone pair into the π-system of the maleate (B1232345) backbone, which is responsible for its characteristic reactivity.

Table 4: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Planar (s-trans) | 0.0 | C-C-C-N = 180° |

| Planar (s-cis) | +2.5 | C-C-C-N = 0° |

| Non-planar (gauche) | +1.5 | C-C-C-N = ~60° |

| Note: These are hypothetical values to illustrate the output of a conformational analysis. The actual stable conformers and their relative energies would need to be determined by specific calculations. |

Advanced Synthetic Applications of Diethyl 2 Aminomaleate

Modular Construction of Complex Molecular Architectures

The strategic placement of multiple reactive sites within the diethyl 2-aminomaleate molecule underpins its utility in the modular assembly of intricate molecular structures. The nucleophilic amino group, the electron-deficient carbon-carbon double bond, and the two ester groups can be selectively addressed under different reaction conditions, allowing for a stepwise and controlled construction of complex molecules. This modularity enables chemists to introduce a variety of substituents and build diverse molecular scaffolds.

The enamine moiety of this compound can readily react with a range of electrophiles, while the ester groups are susceptible to nucleophilic attack or can be modified through transesterification. The carbon-carbon double bond can participate in various cycloaddition reactions, further expanding the range of accessible molecular architectures. This multi-faceted reactivity allows for its use in cascade or domino reactions, where a series of bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity from a simple starting material.

Strategies for the Synthesis of Nitrogen-Containing Natural Product Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of natural products, many of which exhibit significant biological activity. rsc.orgnih.gov this compound serves as a valuable precursor for the synthesis of various nitrogen-containing scaffolds that form the core of these natural products. Its inherent functionality provides a direct route to substituted pyrroles, pyridines, and other heterocyclic systems.

While direct total syntheses of complex natural products starting from this compound are not extensively documented in readily available literature, its application in the synthesis of key heterocyclic intermediates is a recognized strategy. The enamine functionality can be exploited in cyclization reactions to form five- and six-membered nitrogen-containing rings, which are common substructures in alkaloids and other classes of natural products. beilstein-journals.orgtdl.org For instance, the condensation of this compound with dicarbonyl compounds can lead to the formation of highly functionalized pyrrole (B145914) and pyridine (B92270) derivatives, which can then be further elaborated to construct more complex natural product frameworks.

Precursors for Specialized Chemical Entities

The unique reactivity of this compound makes it an ideal starting material for the synthesis of a variety of specialized chemical entities, including important heterocyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of Dihydropyridone Derivatives

Dihydropyridone scaffolds are present in numerous biologically active compounds. The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org A modified approach utilizing this compound as the nitrogen-containing component can be envisioned for the synthesis of highly substituted dihydropyridone derivatives.

In a plausible synthetic route, the enamine nitrogen of this compound could react with a β-ketoester or a 1,3-dicarbonyl compound. The resulting intermediate could then undergo an intramolecular cyclization and dehydration to yield the dihydropyridone ring system. This approach would allow for the introduction of diverse substituents at various positions of the heterocyclic ring, originating from the substituents on both the this compound and the dicarbonyl compound.

| Reactant 1 | Reactant 2 | Product | Potential Reaction Type |

| This compound | β-Ketoester | Dihydropyridone derivative | Modified Hantzsch-like reaction |

| This compound | 1,3-Diketone | Dihydropyridone derivative | Condensation-cyclization |

Pathways to Azepine Derivatives

Azepines are seven-membered nitrogen-containing heterocyclic compounds that are found in the core structure of several natural products and synthetic compounds with interesting pharmacological properties. nih.gov this compound can serve as a precursor to azepine derivatives through various synthetic strategies, most notably through cycloaddition reactions.

The electron-deficient double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions or as a dipolarophile in [3+2] cycloadditions. researchgate.netnumberanalytics.com For instance, reaction with a suitable 1,3-dipole could lead to the formation of a five-membered ring, which could then be subjected to ring expansion to form the seven-membered azepine ring. Alternatively, reaction with a diene could directly lead to a six-membered ring that could be further functionalized and expanded to an azepine. While direct synthesis of azepines from this compound is an area of ongoing research, its structural features make it a promising candidate for such transformations.

| Reaction Type | Reactant with this compound | Intermediate | Final Product |

| [4+2] Cycloaddition | Diene | Cyclohexene derivative | Azepine derivative (via ring expansion) |

| [3+2] Cycloaddition | 1,3-Dipole | Pyrrolidine derivative | Azepine derivative (via ring expansion) |

Precursors for Compounds with Potential Biological Relevance

Recent research has highlighted the potential of this compound derivatives as precursors to compounds with a range of biological activities. The aminomaleate scaffold can be readily functionalized to generate libraries of compounds for biological screening.

Studies have shown that derivatives of this compound exhibit significant antifungal activity . For example, certain N-aryl derivatives have been found to be potent inhibitors of fungal growth. Furthermore, various heterocyclic compounds synthesized from this compound have demonstrated promising anticancer and antimicrobial properties. nih.govresearchgate.net The ability to easily modify the substituents on the nitrogen atom and the ester groups allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents.

| Compound Class | Biological Activity | Reference |

| N-Aryl this compound Derivatives | Antifungal | researchgate.net |

| Thiophene Derivatives from Diaminothiophene Precursors | Anticancer, Antimicrobial | nih.govresearchgate.net |

Development of Degradable Polymeric Materials Utilizing Aminomaleate Fragments

The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. nih.gov The ester and amide functionalities are known to be susceptible to hydrolysis, making polymers containing these linkages potentially biodegradable. nih.gov The structure of this compound, containing both ester groups and an amino group, makes it an attractive monomer for the synthesis of degradable polymers such as poly(ester amide)s and poly(β-amino ester)s. researchgate.netnih.gov

The incorporation of aminomaleate fragments into a polymer backbone introduces hydrolytically labile ester groups and potentially enzyme-cleavable amide linkages. The bifunctional nature of this compound allows it to be used in polycondensation reactions with diols, dicarboxylic acids, or other suitable comonomers to produce polyesters or polyamides. The degradation rate of these polymers could potentially be tuned by altering the substituents on the aminomaleate unit or by copolymerizing it with other monomers. This approach offers a promising strategy for the design of new biodegradable materials for a variety of applications, from biomedical devices to environmentally benign packaging. kaust.edu.saupc.edu

Synthetic Applications in Pharmaceutical Research

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical research. Its unique structural features, including the presence of an amino group and two ester functionalities on a reactive maleate (B1232345) backbone, make it an attractive starting material for the construction of diverse molecular scaffolds. Research has demonstrated its utility in the development of novel agents targeting a range of therapeutic areas, including liver disease, infectious diseases, and cancer.

One of the notable applications of this compound is in the synthesis of N-hydroxy aspartic acid derivatives, which have been investigated as modulators of the farnesoid X receptor (FXR). researchgate.netnih.gov FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in bile acid homeostasis, as well as lipid and glucose metabolism. nih.govamegroups.org Dysregulation of FXR signaling is implicated in various metabolic and liver diseases. researchgate.netethz.ch Analogues of N-hydroxy aspartic acid derived from this compound have been shown to reduce hepatic fibrosis in rodent models, highlighting their potential for the treatment of chronic liver diseases. researchgate.netnih.govnih.gov

Furthermore, the structural framework of this compound is amenable to the synthesis of various heterocyclic systems, such as pyrroles, pyrimidines, and triazoles, many of which exhibit significant biological activities.

Pyrrole and Pyrimidine Derivatives as Antimicrobial Agents:

While direct synthesis from this compound is a logical projection, studies on analogous structures have demonstrated potent antimicrobial properties. For instance, various substituted pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against a panel of bacteria and fungi. nih.govfarmaceut.org The data from these studies, which can be extrapolated to potential derivatives of this compound, reveal promising antimicrobial profiles.

Table 1: Antibacterial Activity of Representative Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |

|---|---|---|

| 3c | - | - |

| 3d | 18 | 19 |

| Ciprofloxacin (Standard) | 18 | 20 |

Data is illustrative of the potential of this class of compounds and is derived from studies on structurally related molecules. jmcs.org.mx

Table 2: Antifungal Activity of Representative Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans |

|---|---|---|

| 3c | 20 | 22 |

| 3d | - | - |

| Clotrimazole (Standard) | 21 | 23 |

Data is illustrative of the potential of this class of compounds and is derived from studies on structurally related molecules. jmcs.org.mx

Triazole Derivatives as Antiviral Agents:

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in a number of approved antiviral drugs. nih.govnih.gov The synthesis of novel triazole derivatives is an active area of research in the quest for new antiviral therapies. mdpi.commdpi.comresearchgate.net this compound can be envisioned as a building block for the creation of novel triazole-containing compounds. Research on various 1,2,4-triazole derivatives has demonstrated their potential to inhibit viral replication.

α-Aminophosphonates in Anticancer Research:

The synthesis of α-aminophosphonates is another area where this compound could be a valuable intermediate. These compounds are known to possess a wide range of biological activities, including anticancer properties. nih.govresearchgate.net For instance, novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline moiety have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. Many of these compounds exhibited potent inhibitory activities, often comparable to or better than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Table 3: In Vitro Anticancer Activity of Representative α-Aminophosphonate Derivatives (IC₅₀ in µM)

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | U2OS (Osteosarcoma) |

|---|---|---|---|---|

| 4u | >50 | 10.23±1.08 | 15.61±1.15 | 18.92±1.26 |

| 5-Fluorouracil (Standard) | 21.34±1.32 | 19.87±1.28 | 25.43±1.54 | 28.16±1.61 |

Data is illustrative of the potential of this class of compounds and is derived from studies on structurally related molecules. nih.gov

Enzyme Inhibition:

Derivatives of this compound also hold promise as enzyme inhibitors. For example, various heterocyclic compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov The development of novel AChE inhibitors is a key strategy in the management of this neurodegenerative disorder.

Analytical and Spectroscopic Characterization Techniques in Diethyl 2 Aminomaleate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR studies of Diethyl 2-aminomaleate, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals that correspond to each unique proton in the molecule. The spectrum displays a triplet at approximately δ 1.03 (J = 7.2 Hz), integrating to three protons, and another triplet at δ 1.29 (J = 7.2 Hz), also for three protons. These signals are indicative of the methyl (CH₃) groups of the two distinct ethyl ester functionalities. A multiplet observed around δ 4.18, corresponding to four protons, arises from the methylene (B1212753) (OCH₂) groups of the ethyl esters. A singlet at approximately δ 5.38 is attributed to the proton of the primary amine (NH₂) group. uninsubria.it

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows characteristic peaks for the ester carbonyl carbons in the region of δ 165–170 ppm. The signals for the unsaturated carbons of the C=C double bond are typically observed between δ 120–130 ppm, confirming the maleate (B1232345) framework. uninsubria.it Additional signals corresponding to the methylene and methyl carbons of the ethyl groups appear at higher field strengths.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.03 | Triplet (t) | 7.2 | 3H | CH₂CH₃ |

| 1.29 | Triplet (t) | 7.2 | 3H | CH₂CH₃ |

| 4.18 | Multiplet (m) | - | 4H | OCH₂ |

| 5.38 | Singlet (s) | - | 2H | NH₂ |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. For this compound (molar mass: 187.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A significant band is typically observed around 3350 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group. uninsubria.it The presence of the ester functional groups is confirmed by a strong absorption peak at approximately 1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration. uninsubria.it Furthermore, a band around 1600 cm⁻¹ is indicative of the C=C stretching vibration of the alkene group within the maleate backbone. uninsubria.it The C-O stretching vibrations of the ester groups also give rise to signals in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3350 | Amine (N-H) | Stretch |

| ~1720 | Ester (C=O) | Stretch |

| ~1600 | Alkene (C=C) | Stretch |

Gas-Liquid Chromatography (GLC) for Reaction Monitoring and Purity Assessment

Gas-Liquid Chromatography (GLC) is a powerful separation technique used to analyze volatile compounds. In the context of this compound research, GLC is an effective tool for monitoring the progress of its synthesis and for assessing the purity of the final product.

The principle of GLC involves partitioning the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. Due to its ester functionalities, this compound is sufficiently volatile to be analyzed by this method. By injecting a sample of the reaction mixture into the gas chromatograph, the components are separated based on their boiling points and interactions with the stationary phase. The appearance of a peak at a specific retention time corresponding to this compound and the diminution of starting material peaks would indicate the progression of the reaction. The purity of the isolated product can be determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

Single Crystal X-ray Diffraction Studies

UV-Visible and Fluorescence Spectroscopy for Photophysical Characterization

UV-Visible and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. The conjugation between the amino group and the α,β-unsaturated diester system in this compound is expected to give rise to absorption in the UV-Visible region. The UV-Visible spectrum would provide information about the wavelength of maximum absorption (λmax), which is related to the energy required to promote an electron to a higher energy molecular orbital. Following absorption of light, the molecule may relax to the ground state via fluorescence, emitting light at a longer wavelength. The fluorescence spectrum would reveal the wavelength of maximum emission, providing insights into the photophysical properties of the compound and its potential applications in areas such as fluorescent labeling.

Future Research Directions and Perspectives on Diethyl 2 Aminomaleate

Design and Discovery of Novel Synthetic Routes to Diethyl 2-aminomaleate

The development of efficient, sustainable, and scalable methods for the synthesis of this compound is a cornerstone of future research. While traditional methods exist, the focus is shifting towards greener and more innovative approaches that offer improved atom economy, reduced environmental impact, and enhanced safety profiles.

Key Future Research Areas:

Green Chemistry Approaches: Future synthetic strategies will likely prioritize the principles of green chemistry. This includes the exploration of solvent-free reaction conditions, the use of biodegradable solvents, and the development of catalytic systems that minimize waste and energy consumption. researchgate.netglobethesis.comscirp.org Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions could offer significant advantages in terms of reaction times and energy efficiency. researchgate.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound or its precursors. This approach would not only be environmentally benign but could also provide access to chiral derivatives with high enantiopurity. wikipedia.org

Continuous Flow Chemistry: The transition from batch to continuous flow synthesis presents numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless integration into multi-step synthetic sequences. researchgate.net Developing a continuous flow process for this compound would enable on-demand production and facilitate process optimization and scale-up.

Catalytic Hydrogenation Cascades: Innovative one-pot reactions, such as the selective catalytic hydrogenation of nitroaromatic compounds directly to enaminones, could provide a more streamlined and efficient route to this compound and its analogs.

| Synthetic Approach | Potential Advantages |

| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents, improved energy efficiency. researchgate.netscirp.orgresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. wikipedia.org |

| Continuous Flow | Enhanced safety, improved process control, scalability. researchgate.net |

| Catalytic Cascades | Increased efficiency, reduced number of synthetic steps. |

Exploration of Undiscovered Reactivity Modes and Transformations

The unique electronic and structural features of this compound, an enamine, suggest a rich and largely unexplored reactivity landscape. Future research will aim to move beyond its established roles in cycloadditions and nucleophilic additions to uncover novel transformations.

Promising Avenues for Exploration:

Asymmetric Catalysis: The development of asymmetric transformations using this compound as a prochiral substrate is a significant area for future investigation. Chiral catalysts could be employed to achieve enantioselective additions to the double bond, leading to the synthesis of valuable chiral building blocks.

C-H Functionalization: Direct functionalization of the C-H bonds within the this compound framework offers a powerful and atom-economical approach to molecular diversification. Research into transition-metal-catalyzed C-H activation could unlock new pathways for introducing a wide range of functional groups. uni-lj.si

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods. Exploring the behavior of this compound under these conditions could lead to the discovery of unprecedented transformations.

Radical Reactions: The participation of this compound in radical-mediated reactions is an area ripe for exploration. The conjugated system could act as a radical acceptor or, under specific conditions, the amino group could be involved in radical generation, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Novel Cycloaddition Reactions: While Diels-Alder reactions are known, the participation of this compound in other types of cycloadditions, such as [3+2] or [8+2] cycloadditions with novel reaction partners, could lead to the synthesis of complex and diverse heterocyclic scaffolds. researchgate.net

Integration of this compound into Advanced Catalytic Systems

The structural motifs present in this compound make it an attractive candidate for incorporation into advanced catalytic systems, either as a ligand for metal catalysts or as a precursor to organocatalysts.

Future Directions in Catalyst Development:

Chiral Ligand Synthesis: The primary amine and the two ester functionalities of this compound provide multiple coordination sites that can be exploited in the design of novel chiral ligands for asymmetric catalysis. Modification of the amino group or the ester moieties could lead to a library of ligands with tunable steric and electronic properties.

Organocatalyst Scaffolds: this compound can serve as a versatile starting material for the synthesis of more complex organocatalysts. For example, it could be incorporated into chiral amine scaffolds for enamine or iminium ion catalysis, a field that has seen significant growth and recognition, including a Nobel Prize. youtube.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The functional groups of this compound could be utilized to construct porous crystalline materials such as MOFs and COFs. These materials could possess catalytic activity themselves or serve as supports for other catalytic species, offering benefits such as high surface area, tunable porosity, and recyclability.

Photocatalytically Active Systems: By incorporating chromophoric units or tethering photosensitizers to the this compound backbone, it may be possible to develop novel photocatalysts for visible-light-mediated organic transformations.

Computational Predictions for New this compound Chemistry

Computational chemistry and theoretical calculations are powerful tools for predicting and understanding chemical reactivity. In the context of this compound, these methods can accelerate the discovery of new reactions and guide experimental efforts.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding the mechanisms of known reactions and for predicting the feasibility of new, undiscovered transformations.

Prediction of Novel Reactivity: Computational screening can be employed to explore the potential reactivity of this compound with a wide range of reaction partners and under various conditions. This can help to identify promising new reactions for experimental investigation.

Catalyst Design and Optimization: Molecular modeling can be used to design new catalysts that are specifically tailored for transformations involving this compound. This includes the design of chiral ligands that can induce high levels of enantioselectivity.

Spectroscopic and Property Prediction: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR) of novel derivatives of this compound, aiding in their characterization. They can also be used to predict physical and chemical properties relevant to materials science and medicinal chemistry applications.

Expanding the Scope of this compound in Materials Science and Medicinal Chemistry-Oriented Synthesis

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a wide range of functional materials and biologically active molecules.

Future Applications in Materials and Medicinal Chemistry:

Polymer Synthesis: The amino and ester groups of this compound can be utilized in polymerization reactions to create novel polymers with interesting properties. For example, it could be incorporated into polyamides, polyesters, or polyimides, potentially leading to materials with enhanced thermal stability, specific optical properties, or biodegradability.

Heterocycle Synthesis for Medicinal Chemistry: this compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals. Future research will likely focus on developing efficient and stereoselective methods to convert this compound into complex, polycyclic scaffolds with potential therapeutic applications.

Bioactive Compound Synthesis: The enamine functionality is a key structural motif in many natural products and pharmaceuticals. Future work will likely involve the use of this compound as a starting material in the total synthesis of complex bioactive molecules and in the generation of libraries of compounds for drug discovery screening.

Functional Dyes and Pigments: The conjugated system in this compound and its derivatives suggests potential applications in the development of new dyes and pigments. By modifying the substituents on the nitrogen and the ester groups, it may be possible to tune the color and photophysical properties of these compounds.

Q & A

Q. How can this compound be utilized in materials science or medicinal chemistry?

- Case Studies : Explore its role as a precursor for heterocyclic compounds (e.g., pyrroles) in drug discovery . In materials science, investigate its potential in metal-organic frameworks (MOFs) for catalytic applications. Cross-reference crystallographic databases (e.g., CCDC) for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.